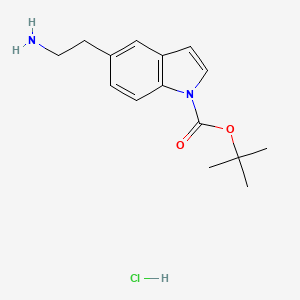

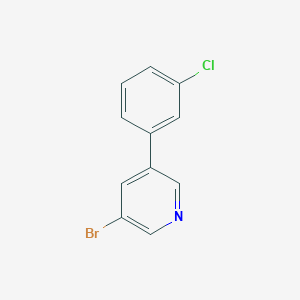

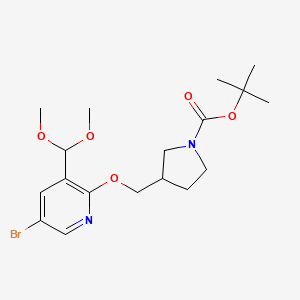

![molecular formula C16H26N2O5 B1521814 tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate CAS No. 1082503-29-4](/img/structure/B1521814.png)

tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate

Overview

Description

This compound is a derivative of tert-butyl carbamate . It contains an amino group and a carbamate group, which gives the molecule a polar structure . This polarity makes the compound soluble in polar solvents like N,N-dimethylformamide and alcohols, but not in non-polar solvents like alkanes .

Synthesis Analysis

The synthesis of this compound involves the reaction of Boc anhydride (Boc2O) with ethanol in a dry reaction flask . The reaction mixture is then cooled in an ice bath and slowly added to a 70% aqueous ammonia solution . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group attached to a carbamate group . The carbamate group is further attached to a 2-amino-1-(3,4,5-trimethoxyphenyl)ethyl group .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

This compound is a white to slightly yellow needle-like solid at room temperature and pressure . It is soluble in polar solvents like N,N-dimethylformamide and alcohols, but not in non-polar solvents like alkanes .Scientific Research Applications

Synthesis of Ceftolozane

This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has shown strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Antibacterial Spectrum Analysis

Due to its role in ceftolozane synthesis, this compound indirectly contributes to the study of the antibacterial spectrum of new antibiotics. Researchers can evaluate the efficacy of ceftolozane against various bacterial strains, which is crucial for developing treatments for resistant infections .

Pharmaceutical Intermediate Synthesis

The tert-butyl carbamate group is often used in the protection of amines during the synthesis of pharmaceutical compounds. This specific compound could be utilized in the development of novel pharmaceuticals where the tert-butyl protection group is required .

Organic Synthesis Methodology

The compound’s synthesis involves several organic chemistry techniques, such as amination, reduction, esterification, and condensation. These methods are valuable for teaching and developing new synthetic routes in organic chemistry .

Infrared Spectroscopy (FT-IR)

The compound’s structure can be analyzed using FT-IR spectroscopy, providing insights into the functional groups present and their interactions. This application is essential for the structural elucidation of organic compounds .

Chemical Education

The synthesis and applications of this compound can serve as a case study in chemical education, demonstrating the practical aspects of organic synthesis, analytical techniques, and pharmaceutical applications to students .

Development of Antibiotic Derivatives

Given its role in the synthesis of a potent antibiotic, this compound could be explored for the development of new derivatives of ceftolozane. This could lead to the discovery of antibiotics with improved properties or new mechanisms of action .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

As an intermediate in the synthesis of ceftolozane , it likely contributes to the antibiotic’s mechanism of action. Cephalosporins like ceftolozane typically work by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

The synthesis of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation . The compound is derived from 1-methyl-1H-pyrazol-5-amine . The biochemical pathways affected by this compound are likely related to its role in the synthesis of ceftolozane and the subsequent inhibition of bacterial cell wall synthesis .

Pharmacokinetics

As an intermediate in the synthesis of ceftolozane , its ADME properties would contribute to the overall pharmacokinetic profile of the antibiotic. Ceftolozane is known to be administered intravenously , suggesting that the compound may have good solubility and stability in aqueous solutions.

Result of Action

As an intermediate in the synthesis of ceftolozane , its action contributes to the antibiotic’s efficacy against both Gram-positive and Gram-negative bacteria .

Action Environment

The action environment of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate is likely to be within the chemical reactions involved in the synthesis of ceftolozane . Factors such as temperature, pH, and the presence of other reactants could influence its action, efficacy, and stability .

properties

IUPAC Name |

tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,9,17H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWFLYXEMSFXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)

![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)

![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)